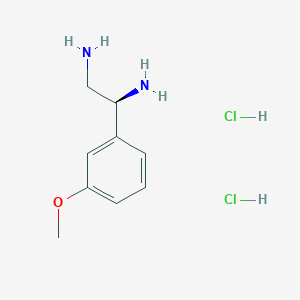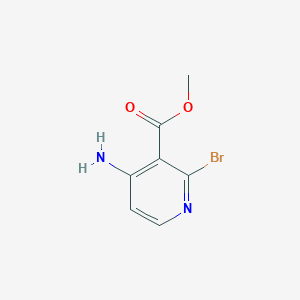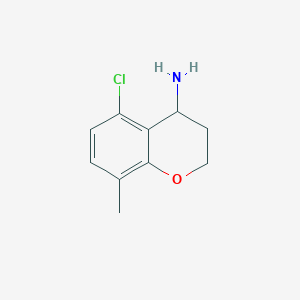
6-(Methylsulfonyl)-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylsulfonyl)quinolin-4-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the methylsulfonyl group at the 6-position and the hydroxyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)quinolin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-methylquinolin-4-ol with a sulfonylating agent such as methylsulfonyl chloride in the presence of a base like pyridine. The reaction typically occurs under mild conditions, with the sulfonylation taking place at the 6-position of the quinoline ring.
Another approach involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. In this method, 6-methylquinolin-4-ol is reacted with methylsulfonyl chloride under microwave irradiation, resulting in the formation of 6-(Methylsulfonyl)quinolin-4-ol in a shorter time compared to conventional heating methods .
Industrial Production Methods
Industrial production of 6-(Methylsulfonyl)quinolin-4-ol may involve large-scale sulfonylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-(Methylsulfonyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Methylsulfonyl)quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound has been studied for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has shown that quinoline derivatives, including 6-(Methylsulfonyl)quinolin-4-ol, exhibit anticancer, anti-inflammatory, and antimalarial activities.
Mecanismo De Acción
The mechanism of action of 6-(Methylsulfonyl)quinolin-4-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Antiviral Activity: It disrupts viral replication by inhibiting viral enzymes and proteins essential for the virus life cycle.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins, while also inhibiting cell proliferation pathways.
Comparación Con Compuestos Similares
6-(Methylsulfonyl)quinolin-4-ol can be compared with other quinoline derivatives such as:
6-Methylquinolin-4-ol: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
6-Chloroquinolin-4-ol: Contains a chlorine atom instead of a methylsulfonyl group, leading to variations in its antimicrobial and anticancer properties.
6-Aminoquinolin-4-ol: The presence of an amino group imparts different pharmacological activities compared to the methylsulfonyl derivative.
The uniqueness of 6-(Methylsulfonyl)quinolin-4-ol lies in its specific chemical structure, which allows for unique interactions with biological targets and distinct chemical reactivity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C10H9NO3S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
6-methylsulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) |
Clave InChI |
JSPOBZWJRUHRND-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=C1)NC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


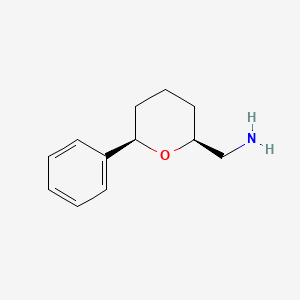
![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13032711.png)
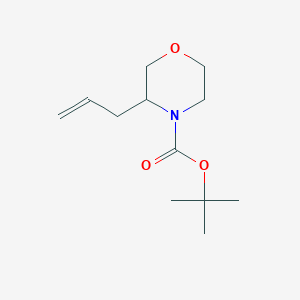
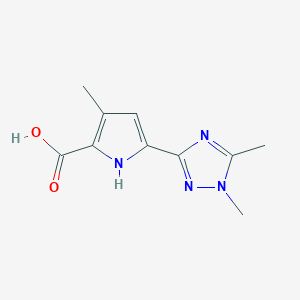




![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)


